4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde
Description
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde is a benzothiophene derivative featuring a benzyloxy substituent at the 4-position and a formyl group at the 7-position. Its structure combines the electron-rich benzothiophene core with a reactive aldehyde group, enabling diverse chemical modifications. The benzyloxy group enhances lipophilicity, which may improve membrane permeability in biological systems .
Properties
IUPAC Name |
4-phenylmethoxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c17-10-13-6-7-15(14-8-9-19-16(13)14)18-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJUBKBMBACIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221528 | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213455-35-7 | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213455-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Key Intermediate in Synthesis
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde is utilized as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it an essential building block in pharmaceutical and agrochemical development. This compound can participate in reactions such as nucleophilic additions and condensation reactions, leading to the formation of more complex molecules.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives of thiophene compounds, including this compound, exhibit promising biological activities. Studies have shown that compounds containing the thiophene moiety rank highly among FDA-approved small drug molecules, highlighting their therapeutic potential. Specifically, this compound is being investigated for its anticancer properties due to its ability to interact with biological targets effectively .
Case Study: Antiparasitic Activity
A study evaluated the antiplasmodial activity of benzothiophene derivatives against Plasmodium falciparum. Although initial results showed limited efficacy compared to established drugs like chloroquine, the presence of substituents such as the benzyloxy group was noted to enhance biological activity, warranting further investigation into structure-activity relationships .
Material Science
Incorporation into Polymers
The compound is also explored for its role in material science, particularly in enhancing the properties of polymer formulations. Its incorporation can improve thermal stability and mechanical strength, making it suitable for advanced materials applications such as coatings and composites. The unique electronic properties of the compound further make it a candidate for developing high-performance materials .
Electronics
Organic Semiconductors and Photovoltaics
this compound exhibits unique electronic characteristics that are beneficial for organic semiconductor applications. Its use in flexible electronics and solar cells is being researched due to its ability to facilitate charge transport and improve device efficiency. The compound's structural features contribute to its performance in organic photovoltaic cells, indicating a potential pathway for advancements in renewable energy technologies .
Data Summary
| Application Area | Details |
|---|---|
| Organic Synthesis | Key intermediate for pharmaceuticals; versatile reaction capabilities. |
| Medicinal Chemistry | Investigated for anticancer properties; shows potential against Plasmodium falciparum. |
| Material Science | Enhances thermal stability and mechanical properties in polymers; applicable in advanced materials. |
| Electronics | Valuable for organic semiconductors; contributes to flexible electronics and solar cells. |
Mechanism of Action
The mechanism by which 4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membrane components.
Anticancer Activity: Inhibition of enzymes like topoisomerases or signaling pathways such as PI3K/Akt.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiophene Derivatives
Key Observations:
- Aldehyde Position: The 7-position aldehyde in the target compound offers distinct electronic effects compared to 2- or 3-position aldehydes.
- Benzyloxy vs. Bromine: The benzyloxy group at the 4-position increases lipophilicity (logP ~3.5) compared to bromine (logP ~2.8), which may improve pharmacokinetic properties .
Biological Activity
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde is a compound belonging to the class of benzothiophene derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiophene core with a benzyloxy substituent and an aldehyde functional group, which may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have shown that benzothiophene derivatives exhibit significant anticancer properties. For instance, in vitro tests on various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer) have demonstrated promising results. The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.12 |
| This compound | HeLa | 4.88 |
| Other derivatives | A549 | 6.25 |
| Other derivatives | Du-145 | 3.75 |
These results indicate that this compound has a significant inhibitory effect on cancer cell proliferation, particularly in breast and cervical cancers .
Cholinesterase Inhibition
Cholinesterase inhibitors are important for treating neurodegenerative diseases such as Alzheimer’s disease. The compound was tested for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table presents the IC50 values for these activities:
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| This compound | AChE | 62.10 |
| This compound | BChE | 24.35 |
The results suggest that this compound exhibits moderate inhibition of both enzymes, with a stronger effect on BChE compared to AChE .
Anti-inflammatory Activity
In addition to its anticancer and cholinesterase-inhibiting properties, benzothiophene derivatives have also been evaluated for anti-inflammatory effects. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study conducted on the efficacy of various benzothiophene derivatives revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity due to increased electrophilicity, facilitating interaction with cellular targets .
- Mechanism of Action : Research indicates that the anticancer activity of benzothiophenes may be attributed to their ability to induce apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .
Preparation Methods
Reaction Conditions and Reagents
The benzylation is typically performed using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).
Representative Procedure:
-
Substrate Preparation: Benzo[b]thiophene-7-carbaldehyde (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
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Base Addition: Potassium carbonate (2.5 equiv) is added to deprotonate the hydroxyl group at the 4-position.
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Benzylation: Benzyl bromide (1.2 equiv) is introduced dropwise, and the mixture is stirred at 90°C for 12–24 hours.
-
Workup: The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.
Mechanistic Insights
The reaction follows an SₙAr (nucleophilic aromatic substitution) mechanism. Deprotonation of the 4-hydroxy group generates a phenoxide ion, which attacks the electrophilic benzylating agent. The solvent (DMF) stabilizes the transition state, while the base ensures complete deprotonation.
Alternative Synthetic Pathways
While the benzylation route dominates, alternative methods have been explored to improve yields or circumvent substrate limitations.
Photochemical Functionalization
Recent studies have investigated photochemical methods to modify benzothiophene derivatives. For example, UV irradiation of 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones induces cyclization, suggesting potential for light-mediated benzyloxy group stabilization. However, this approach remains exploratory for this compound synthesis.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 12 |
| DMSO | 46.7 | 65 | 18 |
| THF | 7.5 | 42 | 24 |
DMF’s high polarity facilitates phenoxide stabilization, whereas THF’s low polarity slows reaction kinetics.
Temperature and Catalysis
Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the aldehyde group. Catalytic amounts of potassium iodide (KI) enhance benzyl bromide reactivity via the Finkelstein mechanism, reducing side products.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the standard synthetic routes for 4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde, and how are intermediates characterized?
The compound is typically synthesized via a multi-step approach involving benzylation of a hydroxyl-substituted benzo[b]thiophene precursor, followed by oxidation to introduce the aldehyde group. Key intermediates are characterized using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity. For example, benzylation reactions often require anhydrous conditions and catalysts like K₂CO₃ in DMF . Post-synthetic oxidation (e.g., using PCC or Swern conditions) is monitored by TLC and validated via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Q. What solubility properties and stability considerations are critical for handling this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability studies suggest sensitivity to light and moisture, requiring storage under inert atmospheres (argon) at –20°C. Degradation products can form via hydrolysis of the benzyloxy group, monitored by HPLC-MS .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and the aldehyde proton (δ ~10.2 ppm).
- IR Spectroscopy : Confirm C=O (aldehyde) and C-O (benzyl ether) stretches.
- Mass Spectrometry (ESI-TOF) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 296.08) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the aldehyde functional group during synthesis?
Competing side reactions (e.g., over-oxidation or dimerization) are mitigated by controlling temperature and reagent stoichiometry. For example, using PCC in dichloromethane at 0°C minimizes byproducts. Kinetic studies via in situ FTIR or HPLC tracking can identify optimal reaction times (~6–8 hours) . Comparative data from DoE (Design of Experiments) methodologies reveal that solvent choice (e.g., CH₂Cl₂ vs. THF) impacts yield by up to 20% .
Q. What strategies address discrepancies in crystallographic data vs. computational modeling for this compound?
Structural inconsistencies (e.g., bond angles in the benzo[b]thiophene core) may arise from crystal packing effects. Single-crystal X-ray diffraction (e.g., monoclinic space group P2₁/c) resolves these discrepancies by providing empirical bond lengths and angles, which are compared with DFT calculations (B3LYP/6-31G* basis set) .
Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
The benzyloxy moiety acts as a directing group in Suzuki-Miyaura couplings , enabling regioselective functionalization at the C3 position of the thiophene ring. However, competing deprotection (via hydrogenolysis) requires careful selection of catalysts (e.g., Pd/C with H₂ vs. Pd(PPh₃)₄ under inert conditions) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Impurities such as 7-carboxylic acid derivatives (from aldehyde oxidation) are quantified using UHPLC-PDA with a C18 column (LOD: 0.1% w/w). Method validation follows ICH guidelines, with spike/recovery experiments showing >95% accuracy .
Q. How is this compound utilized in drug discovery, particularly in targeting thiophene-sensitive enzymes?
The aldehyde group serves as a warhead in covalent inhibitor design (e.g., targeting cysteine proteases). Molecular docking studies (AutoDock Vina) demonstrate binding to the active site of SARS-CoV-2 Mpro (docking score: –8.2 kcal/mol), validated by enzyme inhibition assays (IC₅₀: 12.3 µM) .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. ethanol) may stem from polymorphic forms, resolved via PXRD .
- Stability Protocols : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability .
- Data Reproducibility : Batch-to-batch variability in NMR spectra is addressed by standardizing synthetic protocols (e.g., strict control of benzylation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
